molecular formula C19H16O6 B2974845 (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 859666-37-8

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2974845
CAS No.: 859666-37-8
M. Wt: 340.331
InChI Key: YAMNWOFORSYRRO-MFOYZWKCSA-N
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Description

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is followed by the introduction of a propanoic acid moiety through esterification or other suitable methods. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties. It can be used in drug discovery and development to identify new therapeutic agents for treating various diseases.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid include other benzofuran derivatives such as:

  • 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran
  • 2-(4-methoxyphenyl)-3-oxo-2,3-dihydrobenzofuran
  • 2-(4-methoxybenzylidene)-3-hydroxy-2,3-dihydrobenzofuran

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the propanoic acid moiety and the (Z)-configuration. These features may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(19(21)22)24-14-7-8-15-16(10-14)25-17(18(15)20)9-12-3-5-13(23-2)6-4-12/h3-11H,1-2H3,(H,21,22)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMNWOFORSYRRO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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